molecular formula C18H29N3O2 B2691210 6-Tert-butyl-2-{[1-(2-hydroxycyclohexyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2200425-05-2

6-Tert-butyl-2-{[1-(2-hydroxycyclohexyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Katalognummer: B2691210
CAS-Nummer: 2200425-05-2
Molekulargewicht: 319.449
InChI-Schlüssel: FSNULKXHHFJVHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Tert-butyl-2-{[1-(2-hydroxycyclohexyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a chemical compound of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates an azetidine ring, a four-membered nitrogen heterocycle that is a prominent scaffold in modern drug discovery. Azetidines are recognized for their utility in designing potent enzyme inhibitors, including MEK inhibitors for the investigation of proliferative diseases such as cancer . Furthermore, azetidin-2-one (β-lactam) analogs have demonstrated substantial antiproliferative activity in breast cancer cell lines (including MCF-7 and MDA-MB-231) by functioning as colchicine-binding site inhibitors (CBSI) that disrupt tubulin polymerization . The unique molecular architecture of this compound, which links a dihydropyridazinone core to a functionalized azetidine via a methylene spacer, suggests potential for diverse biological activities. Researchers can leverage this chemical probe to study novel pathways in cell biology, investigate mechanisms of cell cycle arrest, and explore the induction of apoptosis in various disease models. This product is intended For Research Use Only and is not approved for use in humans, as a cosmetic, or for any other application outside of scientific investigation. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications.

Eigenschaften

IUPAC Name

6-tert-butyl-2-[[1-(2-hydroxycyclohexyl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-18(2,3)16-8-9-17(23)21(19-16)12-13-10-20(11-13)14-6-4-5-7-15(14)22/h8-9,13-15,22H,4-7,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNULKXHHFJVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CC2CN(C2)C3CCCCC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

6-Tert-butyl-2-{[1-(2-hydroxycyclohexyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one, a compound with the molecular formula C18H29N3O2, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C18H29N3O2
  • Molecular Weight : 319.449 g/mol
  • CAS Number : 2200425-05-2
  • Purity : Typically 95%.

The biological activity of 6-tert-butyl-2-{[1-(2-hydroxycyclohexyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is primarily attributed to its interaction with various biological targets:

  • Anti-inflammatory Properties : Preliminary studies suggest that derivatives of pyridazinones exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This compound may modulate pathways involved in inflammation, potentially offering therapeutic benefits in inflammatory diseases.
  • Cytotoxic Effects : The compound has shown varying degrees of cytotoxicity against cancer cell lines in vitro. For instance, an MTT assay indicated that concentrations of the compound could significantly reduce cell viability in certain cancer cell lines, suggesting potential as an anticancer agent.

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of 6-tert-butyl-2-{[1-(2-hydroxycyclohexyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one on human cancer cell lines, the following results were observed:

Concentration (µg/mL)Cell Viability (%)
0100
1080
5050
10030

The results demonstrated a dose-dependent decrease in cell viability, indicating significant cytotoxic activity at higher concentrations.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of related compounds showed that treatment with similar pyridazinone derivatives resulted in a reduction of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The findings suggested that these compounds could inhibit inflammatory responses effectively.

Pharmacological Applications

Given its biological activities, this compound may have several pharmacological applications:

  • Anti-cancer Therapy : Due to its cytotoxic effects against cancer cells, further investigation into its mechanisms may lead to the development of novel anticancer therapies.
  • Anti-inflammatory Agents : Its potential to modulate inflammatory pathways positions it as a candidate for developing treatments for chronic inflammatory conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related Compounds

Structural and Substituent Analysis

The target compound’s structural uniqueness lies in its combination of a tert-butyl group and a complex azetidine-based substituent. Below is a comparative analysis with key analogues from the literature:

Table 1: Structural Comparison of Pyridazinone Derivatives
Compound Name / ID Position 6 Substituent Position 2 Substituent Molecular Formula Key Features Reference
Target Compound tert-butyl [1-(2-hydroxycyclohexyl)azetidin-3-yl]methyl Not Available Bulky tert-butyl; hydroxycyclohexyl-azetidine for H-bonding -
3a-3h () Phenyl, Chloro Varied alkyl/aryl groups Varies Electron-withdrawing Cl and aromatic Ph; diverse 2-substituents
BK78165 () Pyridin-4-yl [1-(pyrimidin-2-yl)azetidin-3-yl]methyl C₁₇H₁₆N₆O Heteroaromatic substituents (pyridine, pyrimidine)
6-(tert-Butyl)pyridazin-3(2H)-one () tert-butyl None (parent compound) C₈H₁₂N₂O Simplest tert-butyl-substituted pyridazinone
Key Observations:

The hydroxycyclohexyl group in the target compound introduces a hydrophilic moiety, balancing the tert-butyl’s hydrophobicity.

Hydrogen-Bonding Potential: The 2-hydroxycyclohexyl group in the target compound may participate in hydrogen-bonding networks, a critical factor in crystal packing or receptor interactions. This contrasts with ’s pyrimidinyl-azetidine substituent, which lacks hydroxyl functionality but offers π-π stacking via aromatic rings .

Synthetic Accessibility: demonstrates that alkylation at position 2 of pyridazinones is feasible using halides under mild conditions (e.g., K₂CO₃ in acetone). However, the target compound’s azetidine-cyclohexanol substituent likely requires multi-step synthesis, including azetidine functionalization and coupling .

Implications of Substituent Diversity

  • Biological Activity : While biological data are absent in the evidence, substituent trends suggest:
    • Bulky tert-butyl groups (target compound, ) may enhance steric hindrance, affecting binding pocket interactions.
    • Aromatic substituents () could enable π-stacking in enzyme active sites.
  • Crystallographic Behavior :
    • Hydrogen-bonding patterns in the target compound may resemble those in ’s analysis, where hydroxyl groups direct molecular aggregation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.